molecular formula C22H25NO4 B11638642 2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B11638642
M. Wt: 367.4 g/mol
InChI Key: CIMVTJHWGXBEEK-UHFFFAOYSA-N
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Description

2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Dioxane Ring: This can be synthesized via a cyclization reaction involving a diol and a carbonyl compound.

    Final Assembly: The final step involves the condensation of the pyrrole and dioxane intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxane ring, potentially converting them to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals, polymers, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione depends on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
  • 5-tert-Butyl-2-hydroxybenzaldehyde

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a platform for further modification and functionalization, making it a valuable compound in research and industry.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-tert-butyl-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C22H25NO4/c1-14-12-16(15(2)23(14)17-10-8-7-9-11-17)13-18-19(24)26-22(6,21(3,4)5)27-20(18)25/h7-13H,1-6H3

InChI Key

CIMVTJHWGXBEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)OC(OC3=O)(C)C(C)(C)C

Origin of Product

United States

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